molecular formula C9H7ClN2O B1626565 4-Chloro-1-methylquinazolin-2(1H)-one CAS No. 79689-39-7

4-Chloro-1-methylquinazolin-2(1H)-one

Cat. No. B1626565
CAS RN: 79689-39-7
M. Wt: 194.62 g/mol
InChI Key: AYJCMIXHDUYTJB-UHFFFAOYSA-N
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Patent
US04377580

Procedure details

A mixture of 1-methylquinazoline-2,4-dione (8.8 g), tri-n-propylamine (8.6 g) and phosphorus oxychloride (80 ml) was stirred for 1 hour at 110°-120° C. The resultant mixture was cooled to ambient temperature and concentrated under reduced pressure to give a residue, which was dissolved in 2% tri-n-propylamine-chloroform solution. The solution was added dropwise to a mixture of 2 N sodium hydroxide aqueous solution and ice at alkaline pH. The aqueous layer was separated and extracted twice with chloroform. The combined chloroform layer was washed with water and with aqueous solution saturated with sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crystalline 4-chloro-1-methyl-1H-quinazoline-2-one.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tri-n-propylamine chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=O)[NH:4][C:3]1=[O:13].C(N(CCC)CCC)CC.P(Cl)(Cl)([Cl:26])=O.[OH-].[Na+]>C(N(CCC)CCC)CC.C(Cl)(Cl)Cl>[Cl:26][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:2]([CH3:1])[C:3](=[O:13])[N:4]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CN1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
8.6 g
Type
reactant
Smiles
C(CC)N(CCC)CCC
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
tri-n-propylamine chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)N(CCC)CCC.C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour at 110°-120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
WASH
Type
WASH
Details
The combined chloroform layer was washed with water and with aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(N(C2=CC=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.